

Application Notes and Protocols for In Vivo Administration of SRT2104 in Mice

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Compound of Interest

Compound Name: SRT 2104

Cat. No.: B1681106

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These application notes provide detailed protocols for the in vivo administration of SRT2104, a selective SIRT1 activator, in mouse models. The information is compiled from various studies to assist in the design and execution of pre-clinical research.

Introduction

SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.^{[1][2][3]} SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and aging.^{[4][5][6]} SRT2104 has been investigated for its therapeutic potential in a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.^{[2][7][8]} Preclinical studies in mice have demonstrated that SRT2104 can extend lifespan, improve healthspan, and show efficacy in models of Huntington's disease, Duchenne muscular dystrophy, and diabetes.^{[1][2][7][9]}

Data Presentation

Table 1: Summary of SRT2104 In Vivo Administration Protocols in Mice

Mouse Model	Administration Route	Dosage	Treatment Duration	Key Findings	Reference
C57BL/6J (male, 6 months old)	Oral (supplemented in diet)	~100 mg/kg bodyweight/day (1.33 g/kg of chow)	Remainder of their lives	Increased mean and maximum lifespan, improved motor coordination and bone mineral density, reduced inflammation.	[1]
N171-82Q HD mice (6 weeks old)	Oral (supplemented in diet)	0.5% SRT2104 in diet	Until the end of the study	Improved motor function, extended survival, attenuated brain atrophy.	[7]
mdx mice (Duchenne muscular dystrophy model, 8 weeks old)	Oral (supplemented in diet)	~100 mg/kg bodyweight/day (1.33 g/kg of chow)	12 weeks	Improved muscle performance, reduced muscle damage.	[9]
C57BL/6 mice (diabetic model)	Oral (supplemented in diet)	100 mg/kg/day	24 weeks	Increased aortic SIRT1 protein levels, alleviated endothelial dysfunction.	[8]

C57BL/6 mice (endotoxemia model)	Intraperitoneal (i.p.) injection	25 mg/kg	Acute (single dose)	Suppressed LPS-induced inflammatory lung injury, improved survival.	[10]
Murine ischemia/reperfusion (I/R) injury model	Intravitreal injection	Not specified	Acute (single dose)	Upregulated SIRT1 protein expression, protected retinal structure and function.	[11][12]

Table 2: Pharmacokinetic and Efficacy Data of SRT2104 in Mice

Parameter	Mouse Model	Dosage	Value	Reference
Serum Concentration (morning)	C57BL/6J	~100 mg/kg/day (in diet)	261.8 ± 27.0 ng/mL	[1]
Serum Concentration (evening)	C57BL/6J	~100 mg/kg/day (in diet)	435.7 ± 75.6 ng/mL	[1]
Brain Concentration	N171-82Q HD mice	0.5% in diet (for 6 months)	2.23 ± 0.61 μmol/L	[7]
Mean Lifespan Increase	C57BL/6J	~100 mg/kg/day (in diet)	9.7%	[1]
Maximum Lifespan Increase	C57BL/6J	~100 mg/kg/day (in diet)	4.9%	[1]
Reduction in Fasting Blood Glucose	C57BL/6J	~100 mg/kg/day (in diet)	Significant reduction	[1]
Reduction in Serum TNF-α	C57BL/6J	~100 mg/kg/day (in diet)	From 6.1 to 3.9 pg/mL	[1]
Reduction in Serum MCP-1	C57BL/6J	~100 mg/kg/day (in diet)	From 72.0 to 47.9 pg/mL	[1]

Experimental Protocols

Protocol 1: Chronic Oral Administration of SRT2104 in Diet for Longevity and Healthspan Studies

Objective: To assess the long-term effects of SRT2104 on lifespan and healthspan in mice.

Materials:

- C57BL/6J mice (e.g., 6 months old)

- Standard rodent chow (e.g., AIN-93G)
- SRT2104 compound
- Diet formulation equipment

Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to a control group and an SRT2104 treatment group.
- Diet Preparation:
 - For the treatment group, supplement the standard chow with SRT2104 to achieve the target daily dose. For a dose of approximately 100 mg/kg bodyweight/day, this corresponds to about 1.33 g of SRT2104 per kg of chow.[\[1\]](#)[\[9\]](#)
 - The control group receives the standard, unsupplemented chow.
- Administration: Provide the respective diets and water ad libitum for the entire duration of the study (i.e., for the remainder of the animals' lives).
- Monitoring:
 - Monitor food consumption and body weight regularly (e.g., weekly).
 - Perform health checks and monitor for any signs of toxicity.
 - Conduct functional assessments at regular intervals (e.g., motor coordination tests, metabolic assessments).
- Data Collection and Analysis:
 - Record the date of death for each mouse to determine lifespan.

- Collect blood samples periodically to measure serum levels of SRT2104 and various biomarkers (e.g., inflammatory cytokines, metabolic markers).
- At the end of the study or at specified time points, sacrifice a subset of animals for tissue collection and further analysis (e.g., histology, gene expression).

Protocol 2: Acute Intraperitoneal Administration of SRT2104 for Anti-inflammatory Studies

Objective: To evaluate the acute anti-inflammatory effects of SRT2104 in a mouse model of endotoxemia.

Materials:

- C57BL/6 mice
- SRT2104 compound
- Vehicle (e.g., DMSO, saline)
- Lipopolysaccharide (LPS)
- Syringes and needles for injection

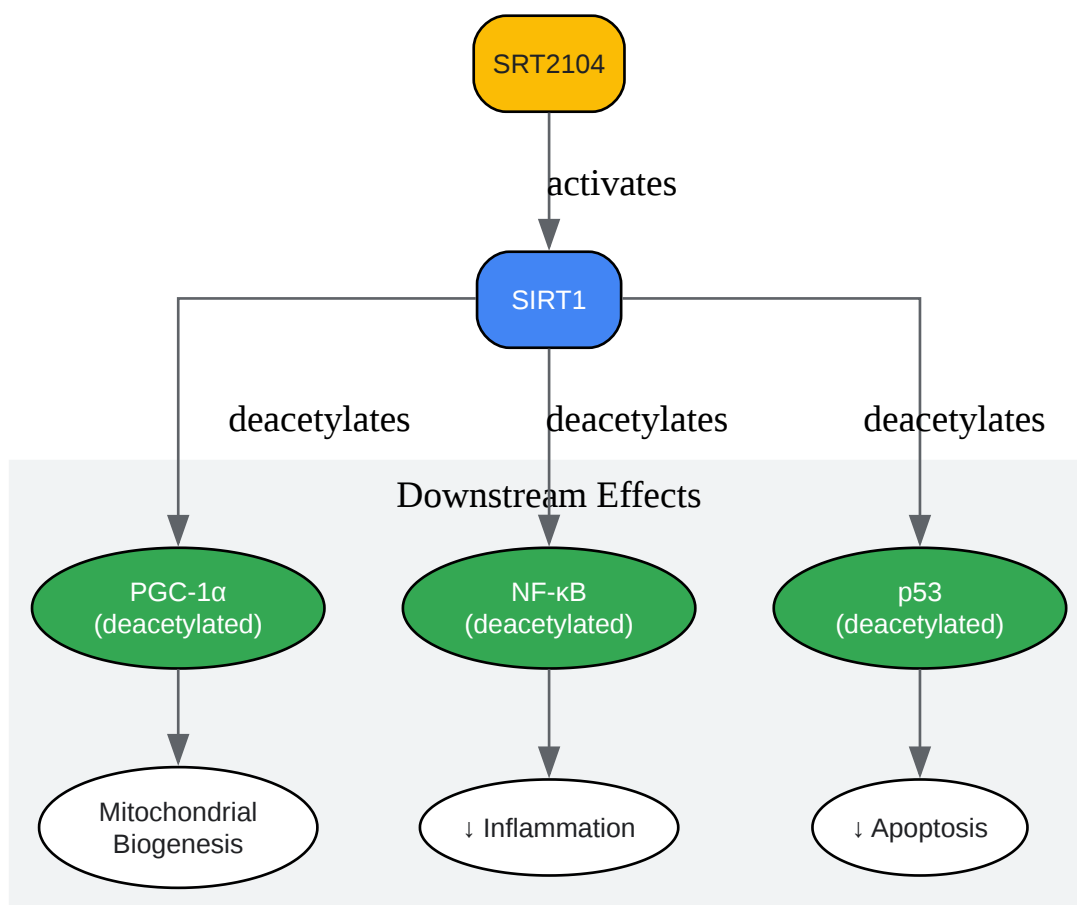
Procedure:

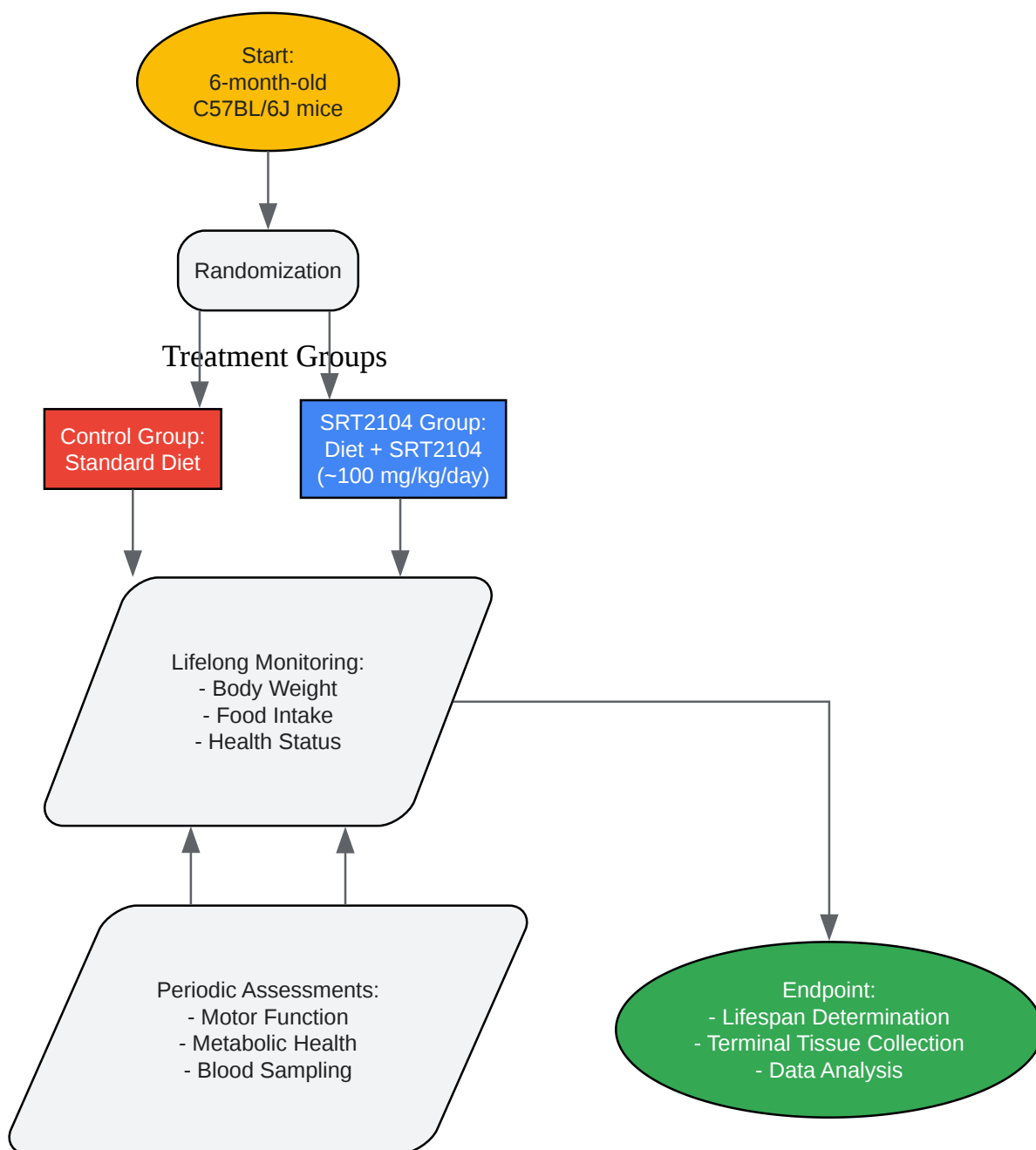
- Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
- SRT2104 Preparation: Dissolve SRT2104 in a suitable vehicle to the desired concentration (e.g., for a 25 mg/kg dose).
- Administration:
 - Administer SRT2104 (or vehicle for the control group) via intraperitoneal (i.p.) injection.
- Induction of Inflammation: After a specified time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS.[\[10\]](#)

- Monitoring and Sample Collection:
 - Monitor the mice for signs of endotoxic shock.
 - At a predetermined time point post-LPS injection (e.g., 8 hours), sacrifice the mice.[10]
 - Collect blood and tissues (e.g., lungs) for analysis of inflammatory markers (e.g., cytokines, MPO levels).[10]
- Data Analysis: Compare the levels of inflammatory markers between the SRT2104-treated group and the control group to assess the anti-inflammatory effect.

Visualizations

Signaling Pathway of SRT2104 Action





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